molecular formula C12H20N2O2 B2543879 4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide CAS No. 2452098-06-3

4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide

Cat. No.: B2543879
CAS No.: 2452098-06-3
M. Wt: 224.304
InChI Key: AHUSSYBCULMDJK-MGCOHNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide typically involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form the N-t-Butoxycarbonyl derivative. This intermediate is then reacted with an appropriate isocyanide reagent under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the cyclohexyl ring and the N-t-Butoxycarbonyl group, providing distinct reactivity and applications in research .

Properties

IUPAC Name

tert-butyl N-(4-isocyanocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10H,5-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUSSYBCULMDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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